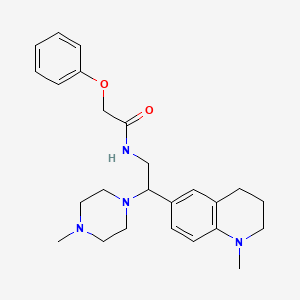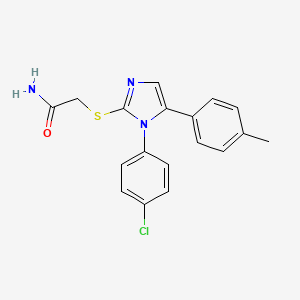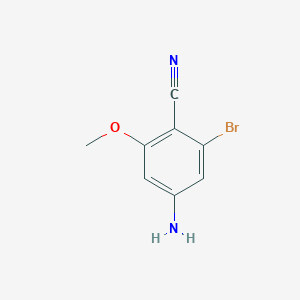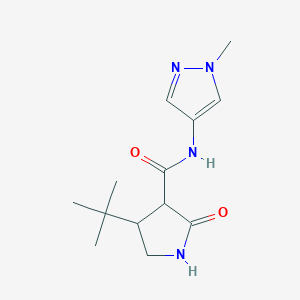
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been shown to have a significant impact on the function of EAATs, making it a valuable tool for studying the role of glutamate in various physiological processes.
Mechanism of Action
TBOA works by inhibiting the function of EAATs, which are responsible for the uptake of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By inhibiting the function of EAATs, TBOA can increase the levels of extracellular glutamate, leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
TBOA has been shown to have a significant impact on various physiological processes, including synaptic plasticity, neuronal development, and learning and memory. TBOA has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases. However, the exact biochemical and physiological effects of TBOA are still not fully understood, and further research is needed to elucidate the mechanisms underlying its effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of TBOA is its potent inhibitory effect on EAATs, making it a valuable tool for studying the role of glutamate in various physiological processes. TBOA is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, TBOA has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research on TBOA, including the development of more potent and selective inhibitors of EAATs. Additionally, further research is needed to elucidate the exact mechanisms underlying the effects of TBOA on neuronal activity and synaptic plasticity. TBOA may also have potential applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases, and further research is needed to explore these possibilities.
Synthesis Methods
TBOA can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromoacetate with methylamine and 4-hydroxytetrahydrofuran. This reaction produces TBOA as a white solid with a melting point of approximately 95-97°C. Other synthesis methods have also been reported, including the use of tert-butyl 2-chloroacetate and methylamine.
Scientific Research Applications
TBOA has been used extensively in scientific research to study the role of glutamate in various physiological processes. One of the primary applications of TBOA is in the study of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to have a significant impact on the function of EAATs, which play a critical role in regulating the levels of glutamate in the brain.
properties
IUPAC Name |
tert-butyl 2-(methylamino)-2-(oxan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)10(13-4)9-5-7-15-8-6-9/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHKKTAGMCMROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCOCC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
![2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2590609.png)
![N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2590610.png)






![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)
![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)